3-(2,2-Dichloro-1-hydroxyethyl)phenol 3-(2,2-Dichloro-1-hydroxyethyl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17986052
InChI: InChI=1S/C8H8Cl2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,7-8,11-12H
SMILES:
Molecular Formula: C8H8Cl2O2
Molecular Weight: 207.05 g/mol

3-(2,2-Dichloro-1-hydroxyethyl)phenol

CAS No.:

Cat. No.: VC17986052

Molecular Formula: C8H8Cl2O2

Molecular Weight: 207.05 g/mol

* For research use only. Not for human or veterinary use.

3-(2,2-Dichloro-1-hydroxyethyl)phenol -

Specification

Molecular Formula C8H8Cl2O2
Molecular Weight 207.05 g/mol
IUPAC Name 3-(2,2-dichloro-1-hydroxyethyl)phenol
Standard InChI InChI=1S/C8H8Cl2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,7-8,11-12H
Standard InChI Key JXYPMSRSPZJPAN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)O)C(C(Cl)Cl)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The systematic IUPAC name for this compound is 3-(2,2-dichloro-1-hydroxyethyl)phenol, reflecting its substitution pattern on the phenolic ring . The SMILES notation (OC₁=CC=CC(C(O)C(Cl)Cl)=C₁) provides a concise representation of its structure, highlighting the hydroxyl group at the para position relative to the dichlorinated ethanol side chain .

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Molecular FormulaC₈H₈Cl₂O₂
Molecular Weight207.05 g/mol
Purity≥95%
Storage Conditions2–8°C (refrigerated)
Canonical SMILESC1=CC(=CC(=C1)O)C(C(Cl)Cl)O

The compound’s InChIKey (JXYPMSRSPZJPAN-UHFFFAOYSA-N) facilitates database searches and structural comparisons. Its solubility and melting point remain undocumented in available literature, though its stability under refrigeration suggests moderate thermal sensitivity .

Synthesis and Manufacturing

Synthetic Routes

A primary synthesis route involves the chlorination of 3'-hydroxyacetophenone (CAS: 85299-04-3), where the ketone group undergoes dichlorination to yield 2,2-dichloro-1-(3-hydroxyphenyl)ethanone, followed by reduction to the corresponding alcohol . This method leverages the electrophilic aromatic substitution and subsequent nucleophilic acyl substitution mechanisms, common in aromatic ketone derivatization .

Industrial Production

Suppliers such as AChemBlock, VulcanChem, and Dove Research & Analytics Laboratory offer the compound in bulk quantities, with custom synthesis options for specialized applications . Production scales vary from milligram quantities for research to kilogram batches for industrial use, adhering to Good Manufacturing Practices (GMP) where required.

Applications in Pharmaceutical and Agrochemical Industries

Pharmaceutical Intermediates

3-(2,2-Dichloro-1-hydroxyethyl)phenol is a precursor in synthesizing β-adrenergic receptor agonists and antihypertensive agents. For example, its stereoisomer (R)-3-(2,2-dichloro-1-hydroxyethyl)phenol is investigated for its role in metabolite profiling and impurity analysis during drug development .

Agrochemical Formulations

In agriculture, the compound contributes to the synthesis of herbicides and fungicides, leveraging its chlorinated structure to enhance biocidal activity . Its incorporation into phenolic resins also improves the durability of agrochemical coatings .

Stereochemical Considerations

Stereoisomerism

The compound exhibits chirality at the hydroxyethyl carbon, yielding (R) and (S) enantiomers . The (R)-isomer (CAS: 625852-10-0) is of particular interest due to its higher metabolic stability in preclinical studies . Enantiomeric resolution techniques, such as chiral chromatography, are critical for isolating pharmacologically active stereoisomers .

Impact on Bioactivity

Stereochemical configuration influences binding affinity to biological targets. For instance, the (R)-enantiomer demonstrates a 3-fold higher inhibitory activity against fungal cytochrome P450 enzymes compared to the (S)-form . Such disparities underscore the necessity of stereoselective synthesis in drug design.

SupplierPurityPackaging OptionsSpecializations
AChemBlock95%50 mg–10 gBuilding blocks
VulcanChemResearch-grade100 mg–5 kgCustom synthesis
Dove Research & AnalyticsNA1–100 gAgricultural products

Analytical Characterization Methods

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for aromatic protons (δ 6.7–7.2 ppm) and chlorinated carbons (δ 70–75 ppm).

  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak at m/z 207.05, consistent with the molecular formula.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator